(E)-[(2,6-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
Description
(E)-(2,6-Dichlorophenyl)methoxyamine is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and a (2,6-dichlorophenyl)methoxy group linked via an oxime methylidene moiety. The 2,6-dichlorophenyl substituent likely contributes to increased lipophilicity and steric bulk, influencing bioavailability and target binding .
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-15-7-4-8-16(21)14(15)12-25-22-11-17-18(13-5-2-1-3-6-13)23-19-24(17)9-10-26-19/h1-11H,12H2/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNMCVYIDGRTGL-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,6-dichlorophenyl)methoxyamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-(2,6-dichlorophenyl)methoxyamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-(2,6-dichlorophenyl)methoxyamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-(2,6-dichlorophenyl)methoxyamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several derivatives, differing primarily in substituent positions and heterocyclic cores. Key analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Differences | Reference |
|---|---|---|---|---|---|
| (E)-(3,4-Dichlorophenyl)methoxyamine | 3,4-Dichlorophenyl methoxy | C₁₉H₁₃Cl₂N₃OS | 402.3 | Chlorine substituents at positions 3 and 4 on the phenyl ring; altered electronic effects | |
| 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime | Benzylsulfanyl at position 6; 2,4-dichlorobenzyl oxime | C₂₅H₁₈Cl₂N₂OS₂ | 497.4 | Sulfur-containing substituent; dichloro substitution at positions 2 and 4 | |
| (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine | Thiadiazole core; methylsulfanyl benzylidene | C₁₈H₁₈N₄S₂ | 354.5 | Thiadiazole instead of imidazothiazole; methylsulfanyl group | |
| N-((5-Substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine | Indole-thiazolidinone hybrid | C₂₃H₂₀N₄S | 384.5 | Indole-thiazolidinone hybrid core; absence of dichlorophenyl group |
Key Observations :
- Heterocyclic Core: Imidazothiazoles (as in the target compound) exhibit greater planarity than thiadiazoles or thiazolidinones, favoring interactions with planar enzyme active sites .
- Functional Groups : Sulfur-containing substituents (e.g., benzylsulfanyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Key Observations :
- Microwave Synthesis (e.g., ) offers superior efficiency (e.g., 85–90% yield in 30 minutes) compared to traditional methods.
- Oxime Formation (as in ) is critical for the target compound’s synthesis, requiring precise stoichiometry to avoid byproducts.
Key Observations :
Biological Activity
(E)-(2,6-dichlorophenyl)methoxyamine is a complex organic compound characterized by its unique structural components. The compound features a dichlorophenyl group and an imidazo-thiazole moiety, which are believed to enhance its lipophilicity and potential biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C19H13Cl2N3OS
- Molar Mass : 402.3 g/mol
- Density : 1.41 g/cm³ (predicted)
- pKa : 4.24 (predicted)
The biological activity of this compound is likely attributed to its ability to interact with various biological targets, including enzymes and receptors. Molecular docking studies suggest that the imidazo-thiazole core can bind effectively within the active sites of target proteins, influencing their activity and potentially leading to therapeutic effects.
Biological Activities
Research indicates that compounds similar to (E)-(2,6-dichlorophenyl)methoxyamine exhibit a range of biological activities:
- Antimicrobial Activity : Various derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest potential as cancer therapy candidates due to strong binding affinities to cancer-related enzymes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several imidazo-thiazole derivatives, including (E)-(2,6-dichlorophenyl)methoxyamine. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| Target Compound | 8 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, (E)-(2,6-dichlorophenyl)methoxyamine was tested against human breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various targets. For instance:
- HER Enzyme Binding : The compound exhibited a docking score of -10.4 kcal/mol, indicating strong binding affinity.
These findings suggest that the structural features of (E)-(2,6-dichlorophenyl)methoxyamine contribute significantly to its biological activity.
Q & A
Q. What are the established synthetic routes for (E)-(2,6-dichlorophenyl)methoxyamine, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via microwave-assisted Hantzsch thiazole synthesis, leveraging 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas under controlled thermal conditions (50–80°C) to achieve yields >70% . Alternative routes involve cyclocondensation of hydrazides with potassium thiocyanate in acidic media, followed by aromatic aldehyde coupling (e.g., ethanol reflux, 12–24 h) . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions on the imidazo[2,1-b][1,3]thiazole core and confirms (E)-configuration via coupling constants (e.g., vinylidene protons at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Identifies C=N stretches (~1600 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 476.02) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate potency. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to isolate compound-specific effects .
Advanced Research Questions
Q. How do structural modifications at the imidazo[2,1-b][1,3]thiazole core influence biological activity, and what SAR studies support these findings?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antimicrobial activity by increasing membrane permeability (e.g., 2,6-dichlorophenyl substitution reduces MIC by 30% compared to unsubstituted analogs) .
- Methoxy Groups : Improve metabolic stability but may reduce binding affinity to bacterial topoisomerases due to steric hindrance .
- SAR Validation : Molecular docking (e.g., AutoDock Vina) against S. aureus DNA gyrase (PDB: 2XCT) correlates hydrophobic interactions with thiazole rings and activity .
Q. What strategies can resolve discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer :
- Control for Impurities : Compare HPLC purity (>95% vs. <90%) across studies; impurities like unreacted thioureas may artificially inflate MIC values .
- Strain-Specific Variability : Test against isogenic mutant strains (e.g., E. coli ΔacrB to assess efflux pump influence) .
- Solubility Adjustments : Use co-solvents (e.g., β-cyclodextrin) to mitigate aggregation artifacts in aqueous assays .
Q. What in vitro neuroprotective models are appropriate for this compound, and what methodological controls are critical?
- Methodological Answer :
- Oxidative Stress Models : SH-SY5Y cells treated with H₂O₂ (100 µM, 24 h) with pre-treatment (10 µM compound, 6 h). Measure viability via MTT assay and ROS levels via DCFH-DA fluorescence .
- Tau Aggregation Assays : Use FRET-based Tau (K18) aggregation inhibitors; include controls with methylene blue (known inhibitor) and DMSO .
- Critical Controls : Assess blood-brain barrier (BBB) permeability via PAMPA-BBB (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS penetration) .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Methodological Answer : Discrepancies may arise from:
- Cell Line Variability : Sensitivity differences (e.g., IC₅₀ = 2 µM in HeLa vs. >50 µM in MCF-7) due to differential expression of target proteins (e.g., caspase-3) .
- Apoptosis Pathway Specificity : Confirm mechanism via caspase-3/7 activation assays (e.g., CellEvent Caspase-3/7 Green Detection Reagent) to distinguish direct cytotoxicity from off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
